![molecular formula C13H12N4O2 B12538852 Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- CAS No. 661458-54-4](/img/structure/B12538852.png)
Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- is a chemical compound that features a benzonitrile core substituted with a 1,2,4-oxadiazole ring and a morpholine group
准备方法
The synthesis of Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and nitriles under acidic or basic conditions.
Introduction of the morpholine group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxadiazole ring is replaced by morpholine.
Attachment to the benzonitrile core: The final step involves coupling the substituted oxadiazole with a benzonitrile derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Coupling Reactions: The benzonitrile core can participate in cross-coupling reactions, enabling the formation of more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the synthesis of fine chemicals.
作用机制
The mechanism of action of Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways.
相似化合物的比较
Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- can be compared with other similar compounds, such as:
Benzonitrile, 2,6-difluoro-3-(4-morpholinyl)-: This compound has a similar structure but with fluorine substitutions, which can affect its reactivity and biological activity.
Benzonitrile, 2,6-difluoro-3-(4-morpholinyl)-: Another similar compound with different substitution patterns, leading to variations in its chemical and physical properties.
The uniqueness of Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications.
属性
CAS 编号 |
661458-54-4 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
3-(5-morpholin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H12N4O2/c14-7-9-2-1-3-10(6-9)12-16-13(19-17-12)11-8-18-5-4-15-11/h1-3,6,11,15H,4-5,8H2 |
InChI 键 |
LYSHUHATAAGCFB-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


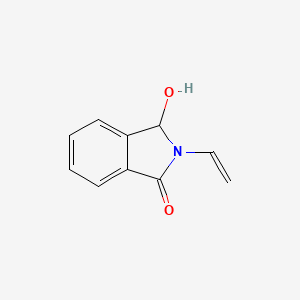
![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
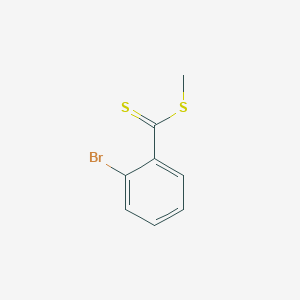
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
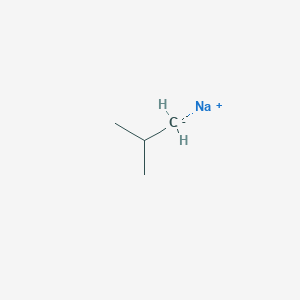
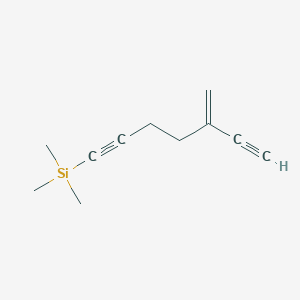
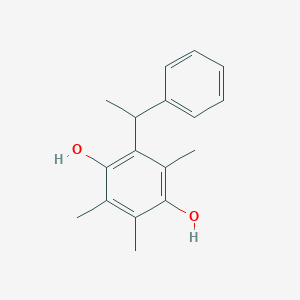
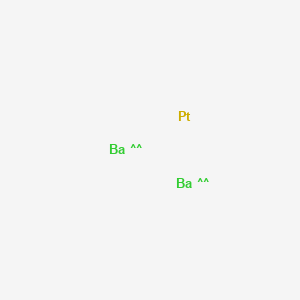
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide](/img/structure/B12538823.png)
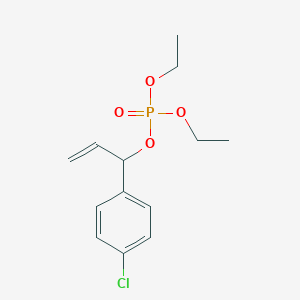
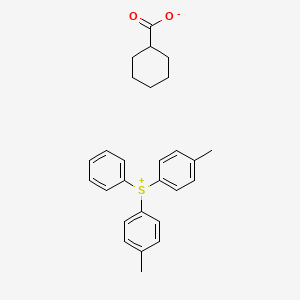
![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)

